molecular formula C21H24N2O3 B4415811 ethyl [1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetate

ethyl [1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetate

Cat. No. B4415811
M. Wt: 352.4 g/mol
InChI Key: KGPKAPUADXKHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetate, also known as Boc-Phe-Leu-Phe-Leu-Phe-OEt, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential application in various fields, including drug development, neuroscience, and immunology.

Mechanism of Action

The mechanism of action of Ethyl [1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetate involves the modulation of various receptors and transporters in the body. This compound has been shown to have a high affinity for opioid receptors, which are involved in pain modulation. Therefore, this compound can modulate the activity of these receptors and produce analgesic effects.
Moreover, this compound has also been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Therefore, this compound can modulate the activity of this transporter and produce various neurological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on its mechanism of action. This compound has been shown to produce analgesic effects by modulating the activity of opioid receptors. Moreover, this compound has been shown to produce various neurological effects by modulating the activity of the dopamine transporter.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl [1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetate in lab experiments include its high purity and high yield. Moreover, this compound has been extensively studied and its mechanism of action is well understood. Therefore, this compound can be used as a tool for studying various biological processes.
The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be exercised when handling this compound and appropriate safety measures should be taken.

Future Directions

The future directions for the study of Ethyl [1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetate include its application in drug development, neuroscience, and immunology. This compound can be used as a lead compound for the development of new analgesics, as well as a tool for studying the role of dopamine in various neurological disorders. Moreover, this compound can be used as a tool for studying the role of T-cells in various immunological disorders. Further studies are needed to fully understand the potential applications of this compound in these fields.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including drug development, neuroscience, and immunology. This compound has been extensively studied and its mechanism of action is well understood. This compound can be used as a tool for studying various biological processes and has the potential to be developed into new therapeutics for various disorders. Further studies are needed to fully understand the potential applications of this compound in these fields.

Scientific Research Applications

Ethyl [1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetate has been extensively studied for its potential application in drug development. This compound has been shown to have a high affinity for opioid receptors, which are involved in pain modulation. Therefore, this compound can be used as a lead compound for the development of new analgesics.
Moreover, this compound has also been studied for its potential application in neuroscience. This compound has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Therefore, this compound can be used as a tool for studying the role of dopamine in various neurological disorders.
Furthermore, this compound has also been studied for its potential application in immunology. This compound has been shown to modulate the activity of T-cells, which are involved in the immune response. Therefore, this compound can be used as a tool for studying the role of T-cells in various immunological disorders.

properties

IUPAC Name

ethyl 2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-26-20(24)14-19-21(25)22-12-13-23(19)15-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-11,19H,2,12-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPKAPUADXKHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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